molecular formula C4H10OSSn B14110416 Butylthiostannanone

Butylthiostannanone

Cat. No.: B14110416
M. Wt: 224.90 g/mol
InChI Key: ITZRKYIPJONZBX-UHFFFAOYSA-M
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Description

Butylthiostannanone is a theoretical organotin compound hypothesized to contain a thio-ketone functional group (C=S) bonded to a tin atom, with a butyl substituent. Organotin compounds, such as butyltrichlorostannane (CAS 1118-46-3), are known for their applications in catalysis, polymer stabilization, and biocidal agents . Thio-ketones, which replace oxygen with sulfur in the carbonyl group, exhibit distinct reactivity due to sulfur’s lower electronegativity and larger atomic size compared to oxygen.

Properties

Molecular Formula

C4H10OSSn

Molecular Weight

224.90 g/mol

IUPAC Name

butylsulfanyl(oxo)stannane

InChI

InChI=1S/C4H10S.O.Sn.H/c1-2-3-4-5;;;/h5H,2-4H2,1H3;;;/q;;+1;/p-1

InChI Key

ITZRKYIPJONZBX-UHFFFAOYSA-M

Canonical SMILES

CCCCS[SnH]=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stannane, butylmercaptooxo- typically involves the reaction of butylmercaptan with tin(IV) chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of stannane, butylmercaptooxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Stannane, butylmercaptooxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Stannane, butylmercaptooxo- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of other organotin compounds .

Biology: In biological research, stannane, butylmercaptooxo- is studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes .

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers. Its ability to interact with biological molecules makes it a candidate for drug development .

Industry: In industry, stannane, butylmercaptooxo- is used as a catalyst in various chemical reactions, including polymerization and condensation reactions. It is also employed in the production of coatings and adhesives .

Mechanism of Action

The mechanism of action of stannane, butylmercaptooxo- involves its interaction with biological molecules, particularly those containing sulfur. The tin atom in the compound has a high affinity for sulfur, which allows it to form strong bonds with sulfur-containing molecules. This interaction can disrupt the normal function of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison

Compound CAS Number Molecular Class Key Functional Groups Primary Uses
This compound* N/A Organotin thio-ketone Sn-C, C=S Hypothetical catalyst
Butyltrichlorostannane 1118-46-3 Organotin halide Sn-Cl, Sn-C Polymer stabilizer, catalyst
2-Butanone 123-72-8 Ketone C=O Solvent, laboratory reagent
Butyraldehyde 123-72-8 Aldehyde C=O (terminal) Intermediate in resins

*this compound is a theoretical compound; data inferred from analogues.

Comparative Analysis

Reactivity and Stability

  • This compound vs. Butyltrichlorostannane: Butyltrichlorostannane (Sn(C₄H₉)Cl₃) is a stable organotin halide used in industrial catalysis. The tin-chlorine bonds confer high Lewis acidity, enabling catalytic activity in esterification and transesterification reactions .
  • This compound vs. 2-Butanone: 2-Butanone (C₃H₆CO) is a volatile ketone with high solubility in organic solvents. Its carbonyl group participates in nucleophilic additions and condensations . The substitution of oxygen with sulfur in this compound would decrease polarity, likely reducing solubility in polar solvents while enhancing stability toward oxidation.

Physical Properties

Table 2: Physical Properties of Selected Compounds
Property This compound* Butyltrichlorostannane 2-Butanone
Molecular Weight (g/mol) ~250 (estimated) 298.34 72.11
Boiling Point (°C) >200 (estimated) 212 79.6
Solubility Low in H₂O Insoluble in H₂O Miscible with organic solvents

*Estimates based on organotin and thioketone analogues.

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